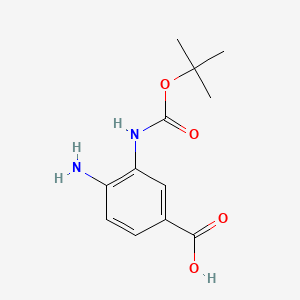

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is an organic compound that features both an amino group and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group, which can be selectively removed under acidic conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid typically involves the protection of the amino group on the benzoic acid derivative. One common method is to start with 4-Aminobenzoic acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction proceeds under mild conditions, often at room temperature, to yield the Boc-protected product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides can be used.

Deprotection Reactions: Strong acids like TFA or hydrochloric acid in methanol are commonly used.

Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylcarbodiimide (EDC) are often employed.

Major Products Formed

Substitution Reactions: Substituted benzoic acid derivatives.

Deprotection Reactions: 4-Aminobenzoic acid.

Coupling Reactions: Peptides or other amide-containing compounds.

Aplicaciones Científicas De Investigación

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.

Medicine: Utilized in the development of pharmaceutical compounds, particularly those involving peptide synthesis.

Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid primarily involves its role as a protected amino acid derivative. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various reactions, such as forming peptide bonds in peptide synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

- 3-((tert-Butoxycarbonyl)amino)methyl)benzoic acid

- 4-(N-Boc-amino)phenylboronic acid

Uniqueness

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which provides distinct reactivity and selectivity in synthetic applications. The presence of both an amino group and a Boc-protected amino group allows for versatile functionalization and protection strategies in organic synthesis.

Actividad Biológica

4-Amino-3-((tert-butoxycarbonyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in medicinal chemistry due to its potential biological activities. PABA itself is known for various therapeutic applications, including its role as a precursor in the synthesis of folate and its antimicrobial properties. This article explores the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This structure includes a tert-butoxycarbonyl (Boc) protecting group, which enhances the compound's stability and solubility in biological systems.

Antimicrobial Activity

Research indicates that derivatives of PABA, including this compound, exhibit significant antimicrobial properties. Studies have shown that PABA analogs can inhibit the growth of various bacteria, including Mycobacterium species. For instance, a related PABA derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 6.25 - 12.5 μM against Mycobacterium abscessus .

Acetylcholinesterase Inhibition

A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Studies have shown that PABA derivatives can act as AChE inhibitors, with some compounds displaying IC50 values comparable to established drugs like donepezil . This suggests potential applications in cognitive enhancement and neuroprotection.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various PABA derivatives, this compound was found to exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 6.25 - 12.5 | Effective against Mycobacterium abscessus |

| Control (Standard Antibiotic) | 1 - 5 | Effective against various bacteria |

Study 2: Neuroprotective Potential

A separate investigation focused on the neuroprotective effects of PABA derivatives against AChE. The study employed molecular docking techniques to predict binding affinities and found that certain modifications to the PABA structure enhanced inhibitory activity.

| Compound | IC50 (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | 7.49 ± 0.16 | -8.14 ± 0.65 |

| Donepezil | 5.00 ± 0.10 | -9.00 ± 0.75 |

The biological activities of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE suggests it competes with acetylcholine for binding sites, thereby prolonging neurotransmitter action.

- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis indicates a mechanism similar to that of beta-lactam antibiotics, where interference with peptidoglycan cross-linking leads to cell death.

- Anti-inflammatory Pathways : Modulation of cytokine production may involve inhibition of transcription factors such as NF-kB, which is crucial in inflammatory responses.

Propiedades

IUPAC Name |

4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQZDVMJSKYZEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857460 |

Source

|

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282523-83-4 |

Source

|

| Record name | 4-Amino-3-[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.